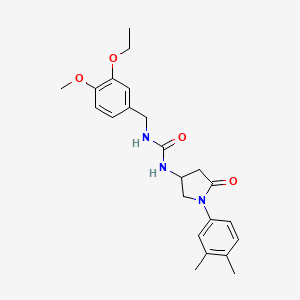

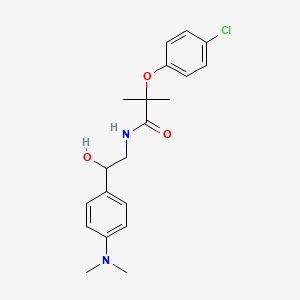

![molecular formula C10H19ClN2O2 B2652894 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride CAS No. 2319802-76-9](/img/structure/B2652894.png)

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride, commonly known as EOP or EOOM, is an organic compound with potential applications in research and industry1. It is a heterocyclic compound that has a bicyclic structure consisting of a pyridine and an oxazepine ring, fused together through a bridge of eight carbon atoms2.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, a related class of compounds, dihydrobenz[e][1,4]oxazepin-2(3H)-ones, has been synthesized and studied for their anthelmintic activity against T. muris3. Further screening of structurally related compounds and resynthesis of the most potent molecules led to the identification of 20 active dihydrobenzoxazepinones3.Molecular Structure Analysis

The molecular formula of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride is C10H19ClN2O21. The molecular weight is 234.721. The structure consists of a pyridine and an oxazepine ring, fused together through a bridge of eight carbon atoms2.

Chemical Reactions Analysis

Specific chemical reactions involving 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride are not mentioned in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride are not explicitly mentioned in the available resources.Scientific Research Applications

Chemical Reactions and Pharmacological Consequences

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride, related to Oxazepam (OX), reacts with ethanol in various solutions, forming 3-O-ethyloxazepam (EtOX). This reaction, particularly in acidic media like simulated gastric fluid, results in EtOX formation which impacts the pharmacological effects of OX. EtOX is absorbed similarly to OX but is eliminated slower and is less pharmacologically active (Yang & Yang, 2020).

Configurational and Conformational Studies

The NMR spectra of substituted hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, synthesized through specific chemical reactions, provide insights into the configurations and conformations of these compounds, including the perhydro-1,4-oxazinone moiety (Cahill & Crabb, 1972).

Electrochemical and Computational Studies

Studies on triazepines carboxylate substituted compounds, which are structurally related, demonstrate their roles as acid corrosion inhibitors for mild steel. These studies involve both experimental and theoretical approaches to evaluate the inhibition efficiencies and the protection offered to metal surfaces (Alaoui et al., 2018).

Atropisomerism in Tachykinin NK1-Receptor Antagonists

Research on N-benzylcarboxamide derivatives of bicyclic compounds, including oxazepines, demonstrates the occurrence of atropisomerism due to steric hindrance. These studies have implications for receptor recognition and pharmacological activity, particularly in NK1-antagonistic activity (Ishichi, Ikeura, & Natsugari, 2004).

Synthesis and Application in Heterocyclic Chemistry

The synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives, achieved through condensation and nucleophilic substitutions reactions, opens pathways to a library of bis-functionalized pyrido-1,4-diazepines. This research contributes to the development of novel compounds with potential applications in medicinal and material chemistry (El Bouakher et al., 2013).

Base-Promoted Cascade Transformation

Base-promoted transformations of certain derivatives lead to the formation of novel tricyclic compounds. This showcases the potential of chemical transformations in creating structurally complex and novel molecular frameworks (Shutalev et al., 2008).

Transformation into Di- and Triheterocyclic Systems

Reactions involving pyrido[2,3-d]pyrimidine derivatives lead to the formation of new heterocyclic systems like pyridazino[3,4-e]-1,2,4-triazepine. These transformations indicate the versatile nature of these compounds in synthesizing various heterocyclic systems with potential pharmaceutical applications (Śladowska et al., 1997).

Reversible Dimerisation and Conformational Analysis

Studies on perhydropyrido[1,2-c][1,3]oxazepines reveal their ability to undergo reversible dimerisation and preference for certain ring conformations. This research adds to the understanding of the physical and chemical properties of these compounds (Cahill, Crabb, & Whiting, 1976).

Safety And Hazards

Specific safety and hazard information for 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride is not available in the resources. However, a related class of compounds, dihydrobenz[e][1,4]oxazepin-2(3H)-ones, shows low cytotoxicity against murine gut epithelial cells, demonstrating selectivity for the parasite3.

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, the related class of compounds, dihydrobenz[e][1,4]oxazepin-2(3H)-ones, shows considerable scope for further optimization to improve potency and pharmacokinetic properties with the aim of developing a clinical agent3.

properties

IUPAC Name |

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13;/h8-9,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUCEFQPEJZNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCNCC2COCC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

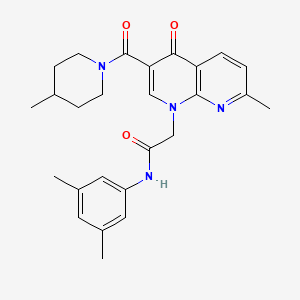

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2652813.png)

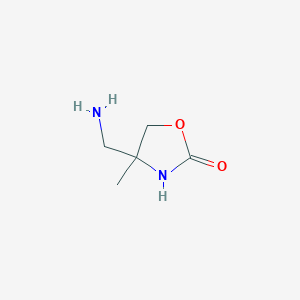

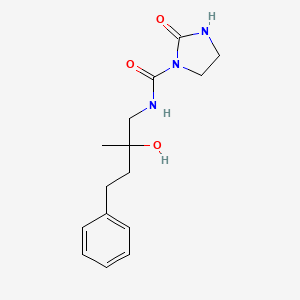

![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)

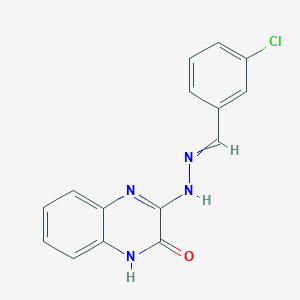

![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)

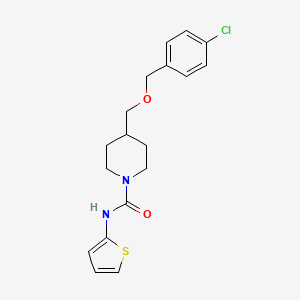

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2652829.png)

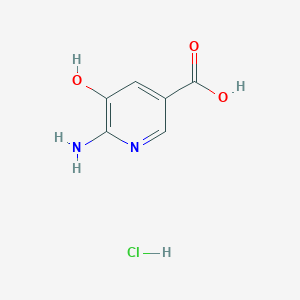

![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)